molecular formula C13H17NO5 B6275507 methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate CAS No. 2763759-92-6

methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B6275507
CAS No.: 2763759-92-6
M. Wt: 267.3
InChI Key:
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Description

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a formyl group, and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases like potassium tert-butoxide (tBuOK) and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in electrophilic aromatic substitution reactions, while the tert-butoxy group can stabilize intermediates in various chemical processes. These interactions facilitate the compound’s effects in different applications .

Comparison with Similar Compounds

  • Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate
  • This compound
  • This compound

Comparison: Compared to other similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This uniqueness makes it valuable in specialized applications where other compounds may not perform as effectively .

Properties

CAS No.

2763759-92-6

Molecular Formula

C13H17NO5

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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